TAT-cyclo-CLLFVY

HIF-1 dimerization IC50 comparison ELISA assay

TAT-cyclo-CLLFVY is the definitive tool for HIF-1-specific hypoxia signaling studies. Unlike KC7F2 or PX-478, which globally deplete HIF-1α, this peptide preserves HIF-1α while selectively blocking its dimerization with HIF-1β (IC50 1.3 µM). No HIF-2α/HIF-1β inhibition at up to 100 µM—enabling isoform-specific dissection impossible with acriflavine. The TAT sequence confers intrinsic cell permeability, eliminating transfection reagent cytotoxicity. Choose this compound when experimental design demands clean HIF-1 dimerization disruption without HIF-2α cross-reactivity.

Molecular Formula C111H188N42O24S2
Molecular Weight 2559.1 g/mol
Cat. No. B561596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAT-cyclo-CLLFVY
Molecular FormulaC111H188N42O24S2
Molecular Weight2559.1 g/mol
Structural Identifiers
InChIInChI=1S/C111H188N42O24S2/c1-59(2)52-76-97(168)148-79(54-62-22-8-7-9-23-62)99(170)151-86(61(5)6)102(173)149-78(55-63-34-36-64(154)37-35-63)98(169)150-80(100(171)147-77(53-60(3)4)96(167)146-76)58-179-178-57-65(114)87(158)135-56-85(157)136-66(26-14-44-129-106(117)118)88(159)137-67(24-10-12-42-112)89(160)138-68(25-11-13-43-113)90(161)139-69(27-15-45-130-107(119)120)91(162)140-71(29-17-47-132-109(123)124)93(164)143-73(38-40-83(115)155)95(166)142-70(28-16-46-131-108(121)122)92(163)141-72(30-18-48-133-110(125)126)94(165)144-74(31-19-49-134-111(127)128)103(174)153-51-21-33-82(153)104(175)152-50-20-32-81(152)101(172)145-75(105(176)177)39-41-84(116)156/h7-9,22-23,34-37,59-61,65-82,86,154H,10-21,24-33,38-58,112-114H2,1-6H3,(H2,115,155)(H2,116,156)(H,135,158)(H,136,157)(H,137,159)(H,138,160)(H,139,161)(H,140,162)(H,141,163)(H,142,166)(H,143,164)(H,144,165)(H,145,172)(H,146,167)(H,147,171)(H,148,168)(H,149,173)(H,150,169)(H,151,170)(H,176,177)(H4,117,118,129)(H4,119,120,130)(H4,121,122,131)(H4,123,124,132)(H4,125,126,133)(H4,127,128,134)/t65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,86-/m0/s1
InChIKeyAWUUHEHYNQGEFC-XLZVTALKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TAT-cyclo-CLLFVY: HIF-1 Heterodimerization Inhibitor for Targeted Cancer Hypoxia Research Procurement


TAT-cyclo-CLLFVY is a cyclic peptide inhibitor of HIF-1 heterodimerization, comprising a cyclic hexapeptide (cyclo-CLLFVY) conjugated to an HIV TAT cell-penetrating peptide sequence. It disrupts the protein-protein interaction between HIF-1α and HIF-1β with an IC50 of 1.3 µM in biochemical ELISA assays [1] and selectively inhibits HIF-1-mediated transcriptional activity without affecting the closely related HIF-2 isoform . In cellular models, it reduces hypoxia-induced VEGF and CAIX expression in osteosarcoma (U2OS) and breast cancer (MCF-7) cells [1].

Why HIF-1 Pathway Inhibitors Cannot Be Casually Substituted for TAT-cyclo-CLLFVY in Procurement


HIF-1 inhibitors operate through diverse mechanisms including translation inhibition (KC7F2), protein destabilization (PX-478), and non-selective dimerization blockade (acriflavine) [1]. Substituting TAT-cyclo-CLLFVY with a generic HIF-1 inhibitor risks experimental confounds: KC7F2 and PX-478 affect global HIF-1α protein levels rather than specifically disrupting dimerization [2]; acriflavine binds both HIF-1α and HIF-2α, precluding isoform-specific mechanistic dissection [3]; cyclo-CLLFVY lacks the TAT sequence and exhibits substantially reduced cellular potency compared to the TAT-conjugated form [4]. Direct head-to-head quantitative differences in potency, selectivity, and mechanism necessitate compound-specific procurement.

TAT-cyclo-CLLFVY: Quantitative Differentiation Against Closest HIF-1 Inhibitor Analogs


Biochemical HIF-1α/HIF-1β Dimerization Inhibition: TAT-cyclo-CLLFVY vs Non-Selective Small Molecule Acriflavine

TAT-cyclo-CLLFVY inhibits recombinant HIF-1α/HIF-1β protein-protein interaction with an IC50 of 1.3 µM in ELISA [1], comparable to acriflavine's reported IC50 of approximately 1 µM in a similar dimerization assay [2]. However, acriflavine binds directly to both HIF-1α and HIF-2α with Kd values of 40 nM and 41 nM respectively [3], whereas TAT-cyclo-CLLFVY exhibits no detectable inhibition of HIF-2α/HIF-1β dimerization at concentrations up to 100 µM [1].

HIF-1 dimerization IC50 comparison ELISA assay cancer hypoxia

Cellular HIF-1 Transcriptional Activity: TAT-cyclo-CLLFVY vs Parent Cyclic Peptide cyclo-CLLFVY

In U2OS osteosarcoma cells, TAT-cyclo-CLLFVY (referred to as P1 in the primary publication) inhibits hypoxia-induced luciferase reporter activity with an IC50 of 19 ± 2 µM [1]. The parent compound cyclo-CLLFVY, lacking the TAT cell-penetrating sequence, exhibits IC50 values of 19 µM in U2OS cells and 16 µM in MCF-7 breast cancer cells when assessed under identical hypoxia conditions . Notably, the TAT tag alone (100 µM) shows no effect, confirming that enhanced cellular activity is due to conjugation rather than the TAT sequence independently [1].

cell-based assay luciferase reporter cellular potency TAT peptide

Mechanistic Differentiation: Direct Dimerization Inhibitor TAT-cyclo-CLLFVY vs HIF-1α Translation/Stability Inhibitors

TAT-cyclo-CLLFVY directly disrupts the HIF-1α/HIF-1β protein-protein interaction at the PAS-B domain [1], whereas KC7F2 inhibits HIF-1α protein translation (cellular IC50 = 20 µM in LN229-HRE-AP cells) without affecting mRNA levels [2], and PX-478 reduces HIF-1α protein stability with cellular IC50 values ranging from 20-30 µM [3]. The distinct mechanisms produce divergent effects on downstream signaling: TAT-cyclo-CLLFVY selectively inhibits HIF-1 target gene expression (VEGF, CAIX) without altering HIF-1α protein accumulation under hypoxia [1], while translation/stability inhibitors globally deplete HIF-1α protein.

mechanism of action HIF-1α translation protein stability PPI inhibitor

Optimal Research Application Scenarios for TAT-cyclo-CLLFVY Procurement Based on Quantitative Differentiation Evidence


HIF-1 Isoform-Selective Mechanistic Studies in Cancer Hypoxia Models

TAT-cyclo-CLLFVY is the compound of choice when experimental design requires selective inhibition of HIF-1-mediated transcription without perturbing HIF-2α signaling. Its demonstrated lack of HIF-2α/HIF-1β dimerization inhibition at concentrations up to 100 µM [1] enables clean isoform-specific dissection of hypoxia response pathways, whereas acriflavine (Kd ≈ 40 nM for both HIF-1α and HIF-2α) [2] cannot provide this selectivity.

Cell-Permeable HIF-1 Dimerization Inhibition Without Transfection Reagents

For cellular assays requiring direct inhibition of HIF-1α/HIF-1β protein-protein interaction, TAT-cyclo-CLLFVY offers intrinsic cell permeability via its TAT sequence [1]. This eliminates the experimental variability and cytotoxicity associated with lipid-based transfection reagents or electroporation required for non-conjugated cyclo-CLLFVY , streamlining cell-based HIF-1 inhibition workflows.

Investigating HIF-1 Dimerization-Specific Biology Independent of Protein Homeostasis

Studies aimed at understanding the functional consequences of HIF-1 dimerization per se (rather than total HIF-1α protein depletion) require TAT-cyclo-CLLFVY. Unlike KC7F2 or PX-478, which reduce cellular HIF-1α protein levels through translation inhibition or destabilization respectively [3], TAT-cyclo-CLLFVY preserves HIF-1α protein accumulation while specifically blocking its interaction with HIF-1β [1]. This enables unambiguous attribution of observed phenotypes to dimerization disruption.

Technical Documentation Hub

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